acetic acid](/img/structure/B14306158.png)
[(4-Methylquinazolin-2-yl)sulfanyl](phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylquinazolin-2-yl)sulfanylacetic acid is an organic compound with the molecular formula C16H13NO2S This compound is characterized by the presence of a quinazoline ring, a phenyl group, and a sulfanyl acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylquinazolin-2-yl)sulfanylacetic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for (4-Methylquinazolin-2-yl)sulfanylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Methylquinazolin-2-yl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted quinazoline and phenyl derivatives.
科学研究应用
(4-Methylquinazolin-2-yl)sulfanylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Methylquinazolin-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes.
相似化合物的比较
(4-Methylquinazolin-2-yl)sulfanylacetic acid can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazoline ring structure and exhibit similar biological activities.
Phenylacetic Acid Derivatives: These compounds have the phenylacetic acid moiety and are used in various chemical and pharmaceutical applications.
Thiazole Derivatives: Thiazole compounds have a sulfur and nitrogen-containing ring and show diverse biological activities.
The uniqueness of (4-Methylquinazolin-2-yl)sulfanylacetic acid lies in its combined structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C17H14N2O2S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-(4-methylquinazolin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C17H14N2O2S/c1-11-13-9-5-6-10-14(13)19-17(18-11)22-15(16(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21) |
InChI 键 |
HFSUEOGNDQOATQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC2=CC=CC=C12)SC(C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


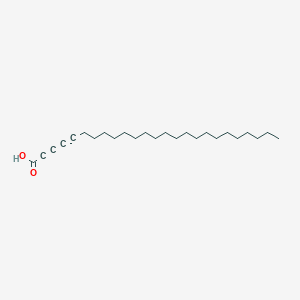
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
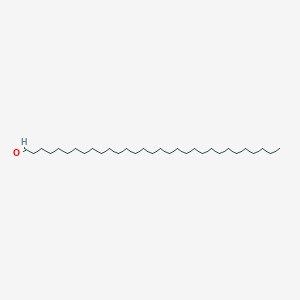
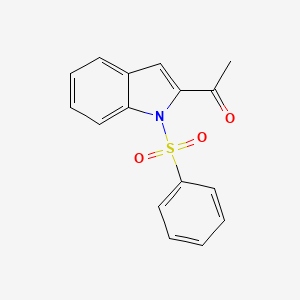

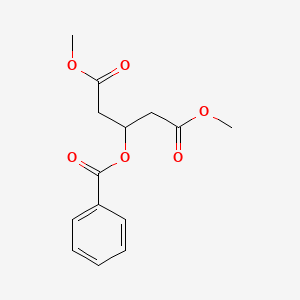
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
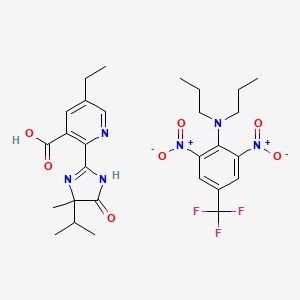
![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
